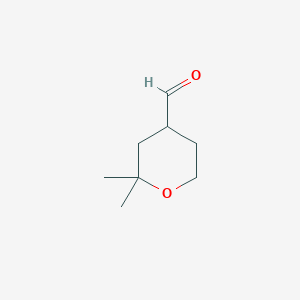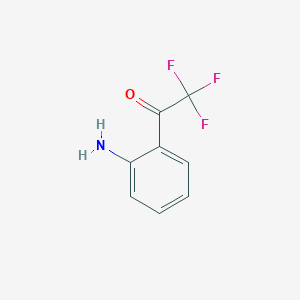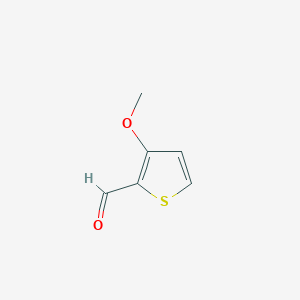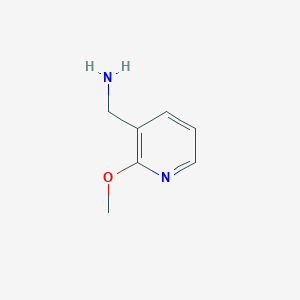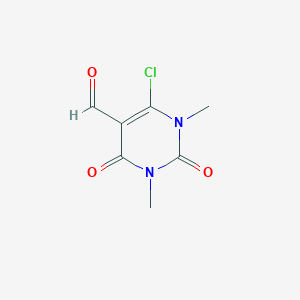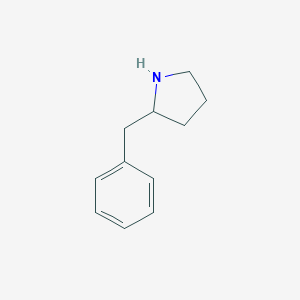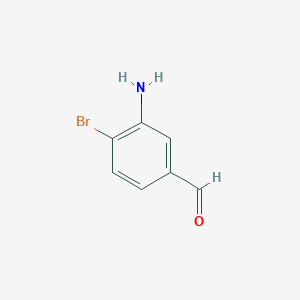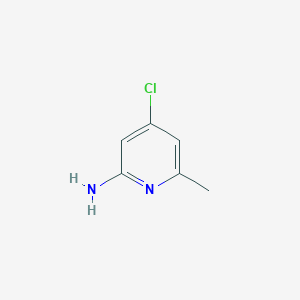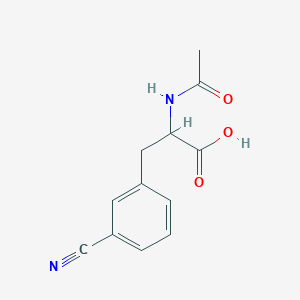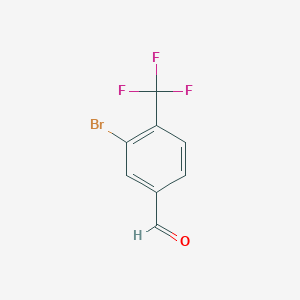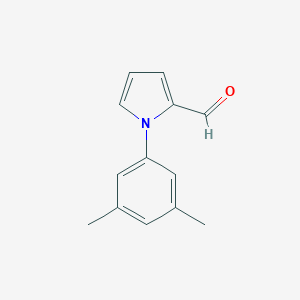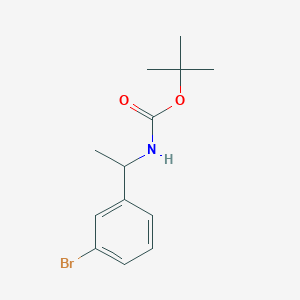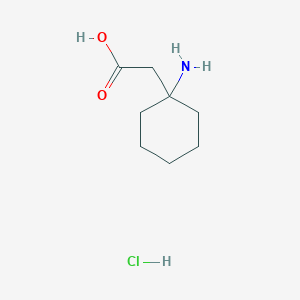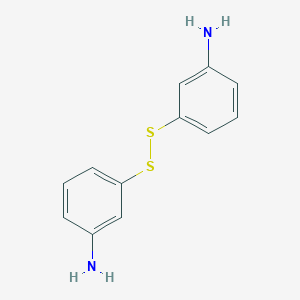
Bis(3-aminophenyl)-disulfide
Descripción general
Descripción
Bis(3-aminophenyl)-disulfide is a chemical compound with the molecular formula C12H12N2O2S . It is also known by other names such as 3,3’-sulfonyldianiline, 3,3’-diaminodiphenyl sulfone, and 3-aminophenyl sulfone .
Synthesis Analysis
The synthesis of Bis(3-aminophenyl)-disulfide involves a new method that produces bis(3-aminophenyl)disulfides of general formula (I) and 3-aminothiols of general formula (II) . The method is used as intermediate products for the production of insecticidally, acaricidally, and nematicidally active phenyl sulfoxides .Molecular Structure Analysis
The molecular structure of Bis(3-aminophenyl)-disulfide has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis
According to IR and 15 N NMR spectroscopy data, bis(3-aminophenyl)phosphinic acid exists in the molecular form in the DMSO and DMF solutions . The molecular and ionic forms are in equilibrium in the solutions of triethylammonium salt of bis(3-aminophenyl)phosphinic acid in DMSO and DMF .Physical And Chemical Properties Analysis
Bis(3-aminophenyl)-disulfide is a solid at 20 degrees Celsius . It is insoluble in water . Its melting point is between 170 and 175 degrees Celsius . The compound has a molecular weight of 248.30 g/mol .Aplicaciones Científicas De Investigación
Self-Healing Elastomers : Bis(4-aminophenyl) disulfide is utilized as a dynamic crosslinker in designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without any catalyst or external intervention, showcasing its potential in materials science (Rekondo et al., 2014).
Crystal Structure Analysis : The crystal structure of bis(4-aminophenyl)disulfide has been determined through single-crystal X-ray crystallography. This study revealed detailed molecular interactions and the formation of polymeric chains linked by hydrogen bonding, providing insights into its structural properties (Vittal & Anjali, 1998).
Dynamic Equilibria in Chemistry : Bis(4-aminophenyl) disulfide plays a role in systems where dynamic linkages such as disulfide, imine, and metal coordination bonds exhibit simultaneous reversible exchange. This research demonstrates the compound's relevance in studying complex chemical equilibria (Sarma, Otto, & Nitschke, 2007).
Photodissociation Dynamics : The compound has been used to study the photodissociation dynamics in supercritical fluids, revealing insights into the behavior of disulfide compounds under various conditions. This research is significant for understanding radical pair dynamics and solvation processes (Kimura & Saga, 2005).
Polymer Science : Bis(4-aminophenyl) disulfide has been applied in the synthesis of polymers. For example, its involvement in the thermal polymerization of diaryl disulfides to yield poly(arylene sulfides) demonstrates its utility in creating high-performance polymers with specific properties (Tsuchida, Yamamoto, Jikei, & Miyatake, 1993).
Synthesis of Organic Compounds : The reaction of bis(2-aminophenyl) disulfide with various reagents has been explored to synthesize different organic compounds, highlighting its versatility in organic chemistry (Jacobsen & Kolind-Andersen, 1990).
Safety And Hazards
Direcciones Futuras
Bis(3-aminophenyl)-disulfide has potential applications in the production of polyimide films, which have improved thermal properties and are suitable for high-dimensional stability polymer substrates for display applications . Additionally, it has been used in the research field of Carbon fiber-reinforced polymer composites (CFRPs), which are composite materials with carbon fiber as reinforcement and polymer as the matrix .
Propiedades
IUPAC Name |
3-[(3-aminophenyl)disulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSIYBMJICNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Aminophenyl)disulfanyl]aniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


